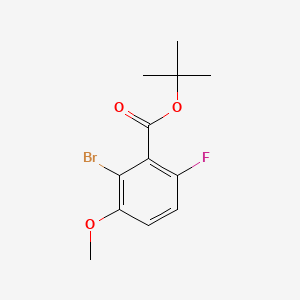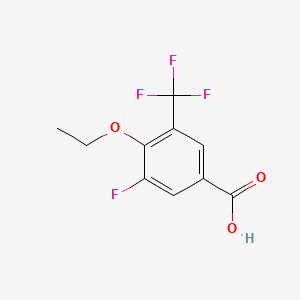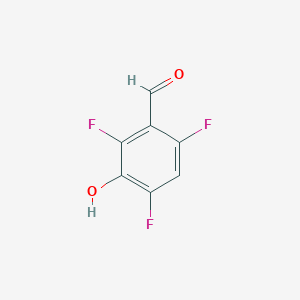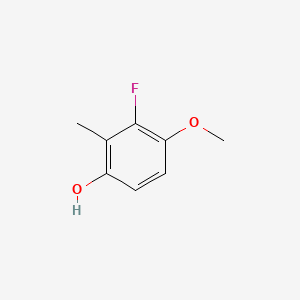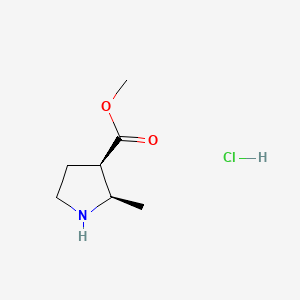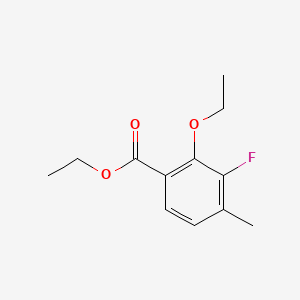
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methyl group at the 2-position and an oxalamide linkage connecting it to a pyridine ring substituted at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-methylnaphthalene, undergoes nitration to form 2-methyl-1-nitronaphthalene. This intermediate is then reduced to 2-methyl-1-aminonaphthalene.
Formation of the Pyridine Derivative: Pyridine-4-carboxaldehyde is reacted with an appropriate amine to form the corresponding Schiff base, which is then reduced to yield pyridin-4-ylmethylamine.
Coupling Reaction: The final step involves the coupling of 2-methyl-1-aminonaphthalene with pyridin-4-ylmethylamine using oxalyl chloride to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide linkage to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methylnaphthalen-1-yl)-N’-(pyridin-2-ylmethyl)oxalamide
- N-(2-methylnaphthalen-1-yl)-N’-(pyridin-3-ylmethyl)oxalamide
Uniqueness
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern and oxalamide linkage, which confer distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H17N3O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N'-(2-methylnaphthalen-1-yl)-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-7-15-4-2-3-5-16(15)17(13)22-19(24)18(23)21-12-14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,23)(H,22,24) |
Clave InChI |
YBWYGXVBNVDGII-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)NCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



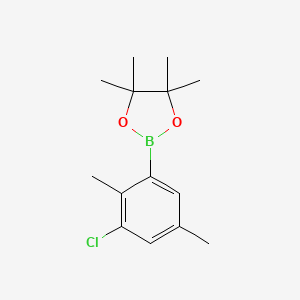
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


